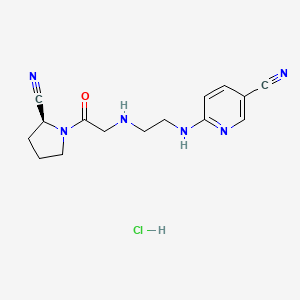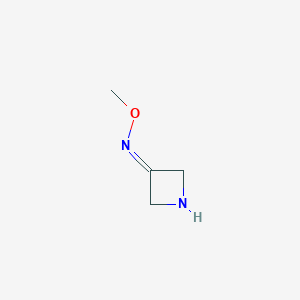
N-methoxyazetidin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxyazetidin-3-imine: is a chemical compound with the molecular formula C4H8N2O. It is a versatile small molecule scaffold that has garnered interest in various fields of scientific research due to its unique structural properties. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an imine group, which is a functional group containing a carbon-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxyazetidin-3-imine typically involves the formation of the azetidine ring followed by the introduction of the imine group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. The imine group can then be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of catalysts and controlled reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N-methoxyazetidin-3-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: The imine group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of oxaziridines or other nitrogen-containing heterocycles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
N-methoxyazetidin-3-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-methoxyazetidin-3-imine involves its interaction with molecular targets through its imine and azetidine functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Azetidine: A simple four-membered nitrogen-containing heterocycle without the imine group.
Azetidin-2-one: Contains a carbonyl group instead of an imine group.
N-methoxyazetidin-2-imine: Similar structure but with the imine group at a different position.
Uniqueness: N-methoxyazetidin-3-imine is unique due to the presence of both the azetidine ring and the imine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N-methoxyazetidin-3-imine |
InChI |
InChI=1S/C4H8N2O/c1-7-6-4-2-5-3-4/h5H,2-3H2,1H3 |
InChI Key |
IBYIOHMUWBIKCY-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
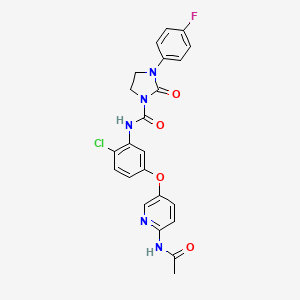
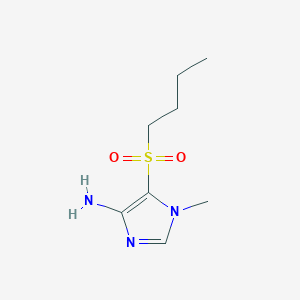

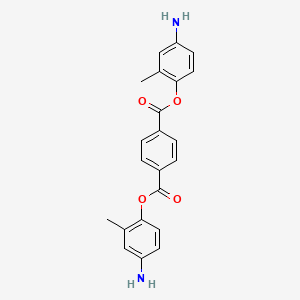

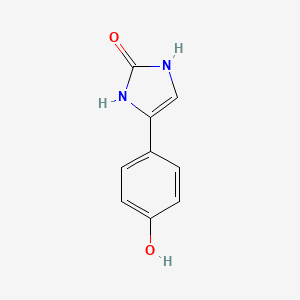
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
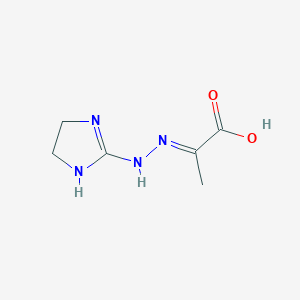
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
